

# Toxicological Profile of Bromodichloromethane in Mammalian Systems: An In-depth Technical Guide

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## Abstract

**Bromodichloromethane** (BDCM), a trihalomethane commonly found as a disinfection byproduct in chlorinated drinking water, has been the subject of extensive toxicological evaluation. This technical guide provides a comprehensive overview of the toxicological profile of BDCM in mammalian systems, with a focus on its absorption, distribution, metabolism, and excretion (ADME), mechanisms of toxicity, and effects on major organ systems. This document summarizes key findings from pivotal studies, presents quantitative data in a structured format, details experimental methodologies, and visualizes critical metabolic and signaling pathways to serve as a resource for researchers, scientists, and drug development professionals.

## Introduction

**Bromodichloromethane** ( $\text{CHBrCl}_2$ ) is a volatile organic compound that is unintentionally formed during the chlorination of water containing natural organic matter and bromide ions.<sup>[1]</sup> <sup>[2]</sup> Human exposure occurs primarily through the ingestion of contaminated drinking water, as well as through inhalation and dermal absorption during activities such as showering and swimming.<sup>[3]</sup> Classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) and as a Group B2 "probable human carcinogen" by the U.S. Environmental Protection Agency (EPA), understanding the toxicological profile of BDCM is of

significant public health importance.<sup>[4][5]</sup> This guide aims to provide a detailed technical summary of the current knowledge on BDCM toxicity in mammalian systems.

## Absorption, Distribution, Metabolism, and Excretion (ADME)

BDCM is rapidly absorbed following oral, inhalation, and dermal exposure.<sup>[3]</sup> Upon absorption, it is distributed throughout the body, with higher concentrations found in adipose tissue, liver, and kidneys.<sup>[3]</sup> The metabolism of BDCM is a critical determinant of its toxicity and occurs primarily in the liver through two main pathways: cytochrome P450 (CYP)-mediated oxidation and glutathione S-transferase (GST)-mediated conjugation.<sup>[6][7]</sup>

The primary CYP isozyme involved in BDCM metabolism is CYP2E1.<sup>[6][8]</sup> This oxidative pathway leads to the formation of reactive intermediates, including phosgene, which can contribute to cellular damage.<sup>[6]</sup> The GST pathway, primarily mediated by GST Theta 1-1 (GSTT1-1), is considered a minor metabolic route but is significant due to the formation of mutagenic reactive intermediates.<sup>[7][9]</sup>

Elimination of BDCM and its metabolites occurs rapidly, primarily through exhalation of the parent compound and carbon dioxide, with a smaller fraction excreted in the urine and feces.<sup>[3]</sup>

## Mechanisms of Toxicity

The toxicity of BDCM is largely attributed to its bioactivation to reactive metabolites.

- **Oxidative Stress:** The metabolism of BDCM by CYP2E1 can lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress. This is evidenced by lipid peroxidation and the formation of protein carbonyls.<sup>[10][11]</sup> Oxidative stress can damage cellular macromolecules, including DNA, lipids, and proteins, leading to cellular dysfunction and death.
- **Covalent Binding:** Reactive metabolites of BDCM can covalently bind to cellular macromolecules, disrupting their function and contributing to cytotoxicity.<sup>[9]</sup>
- **Genotoxicity:** While in vivo genotoxicity data are largely negative, BDCM has shown evidence of genotoxicity in some in vitro test systems.<sup>[12]</sup> The GST-mediated pathway, in

particular, is thought to produce intermediates capable of forming DNA adducts.[9]

## Target Organ Toxicity

The primary target organs for BDCM toxicity in mammalian systems are the liver and kidneys.

### Hepatotoxicity

Acute and chronic exposure to BDCM can cause liver damage, characterized by increases in serum liver enzymes (e.g., ALT, AST), centrilobular necrosis, and fatty degeneration.[13][14] The severity of hepatotoxicity is dose-dependent.

### Nephrotoxicity

The kidneys are also a significant target of BDCM toxicity. Observed effects include renal tubular degeneration and necrosis.[13][15]

### Carcinogenicity

Long-term exposure to BDCM has been shown to induce tumors in multiple organs in rodents. The NTP conducted a 2-year gavage study in F344/N rats and B6C3F1 mice. In rats, there was clear evidence of carcinogenic activity, with increased incidences of adenomatous polyps and adenocarcinomas of the large intestine, as well as tubule-cell adenomas and adenocarcinomas of the kidney.[16][17] In mice, an increased incidence of hepatocellular adenomas and carcinomas was observed in females.[16][17] However, a subsequent NTP drinking water study in rats and mice did not find evidence of carcinogenic activity at the doses tested.[18][19]

### Genotoxicity

The genotoxicity of BDCM has been evaluated in a variety of in vitro and in vivo assays. While some in vitro assays have shown positive results for mutagenicity and clastogenicity, in vivo studies have generally been negative.[12] This suggests that while BDCM or its metabolites can interact with DNA under certain conditions, the in vivo genotoxic potential in mammals may be low.

### Reproductive and Developmental Toxicity

BDCM has been shown to cause reproductive and developmental effects in animal studies, including full-litter resorptions in rats at high doses.[4][20] However, a two-generation reproductive toxicity study in rats did not find any adverse effects on mating, fertility, or sperm parameters at the doses tested.[8] Developmental toxicity studies have shown some evidence of delayed skeletal ossification in rats.[4]

## Quantitative Data

The following tables summarize quantitative data from key toxicological studies on **bromodichloromethane**.

Table 1: Carcinogenicity of **Bromodichloromethane** in a 2-Year Gavage Study[16][17]

Species/Sex	Dose (mg/kg/day)	Organ	Tumor Type	Incidence
Rat (Male)	0 (Control)	Large Intestine	Adenomatous Polyp/Adenocarcinoma	2/50
50	Large Intestine	Adenomatous Polyp/Adenocarcinoma	10/50	
100	Large Intestine	Adenomatous Polyp/Adenocarcinoma	21/50	
0 (Control)	Kidney	Tubular Cell Adenoma/Adeno carcinoma	1/50	
50	Kidney	Tubular Cell Adenoma/Adeno carcinoma	8/50	
100	Kidney	Tubular Cell Adenoma/Adeno carcinoma	15/50	
Rat (Female)	0 (Control)	Large Intestine	Adenomatous Polyp/Adenocarcinoma	1/50
50	Large Intestine	Adenomatous Polyp/Adenocarcinoma	8/50	
100	Large Intestine	Adenomatous Polyp/Adenocarcinoma	19/50	
0 (Control)	Kidney	Tubular Cell Adenoma/Adeno carcinoma	0/50	

50	Kidney	Tubular Cell Adenoma/Adeno carcinoma	3/50
100	Kidney	Tubular Cell Adenoma/Adeno carcinoma	11/50
Mouse (Female)	0 (Control)	Liver	Hepatocellular Adenoma/Carcin oma
75	Liver	Hepatocellular Adenoma/Carcin oma	15/50
150	Liver	Hepatocellular Adenoma/Carcin oma	25/50*

\*Statistically significant increase compared to controls.

Table 2: Reproductive and Developmental Toxicity of **Bromodichloromethane** in Rats

Study Type	Species	Dosing Regimen	NOAEL (mg/kg/day)	LOAEL (mg/kg/day)	Key Findings	Reference
Two-Generation Reproductive Toxicity	Sprague-Dawley Rat	Drinking Water	50 (4.1-12.6)	>450 (29.5-109.0)	No effects on mating, fertility, or sperm parameters	Christian et al., 2002[8]
Developmental Toxicity	Fischer-344 Rat	Gavage (Corn Oil)	25	50	Increased incidence of full-litter resorptions	Narotsky et al., 1997[20]

Table 3: Acute Hepatotoxicity and Nephrotoxicity of **Bromodichloromethane** in Male F-344 Rats (24h post-gavage)[14][21]

Dose (mmol/kg)	Serum ALT (U/L)	Serum AST (U/L)	BUN (mg/dL)
0 (Control)	35 ± 3	102 ± 5	18 ± 1
0.5	150 ± 25	350 ± 50	20 ± 2
1.0	450 ± 75	1200 ± 200	25 ± 3
1.5	1200 ± 200	3500 ± 500	40 ± 5

\*Statistically significant increase compared to controls. Data are presented as mean ± SEM.

Table 4: Enzyme Kinetics of **Bromodichloromethane** Metabolism

Enzyme	Species	K <sub>m</sub> (μM)	V <sub>max</sub> (nmol/min/mg protein)	Reference
CYP2E1	Human	2.9	1.2	Zhao and Allis, 2002[8]
GSTT1-1	Rat	130	0.45	Ross and Pegram, 2003[7]

## Experimental Protocols

### NTP 2-Year Carcinogenicity Gavage Study (NTP TR-321) [16]

- Test Species: Fischer 344/N rats and B6C3F1 mice.
- Administration: Gavage in corn oil, 5 days/week for 102 weeks.
- Dose Groups (Rats): 0 (vehicle control), 50, and 100 mg/kg/day.
- Dose Groups (Mice): 0 (vehicle control), 25, and 50 mg/kg/day (males); 0, 75, and 150 mg/kg/day (females).
- Observations: Survival, body weight, clinical signs, and histopathological examination of all major organs and tissues.

### Two-Generation Reproductive Toxicity Study in Rats[8]

- Test Species: Sprague-Dawley rats.
- Administration: Continuous exposure via drinking water.
- Dose Groups: 0 (control), 50, 150, and 450 ppm (equivalent to approximately 0, 4.1-12.6, 11.6-40.2, and 29.5-109.0 mg/kg/day).
- Procedure: P0 generation exposed for 10 weeks prior to mating, through gestation and lactation. F1 generation exposed from weaning through maturity, mating, and production of

F2 generation.

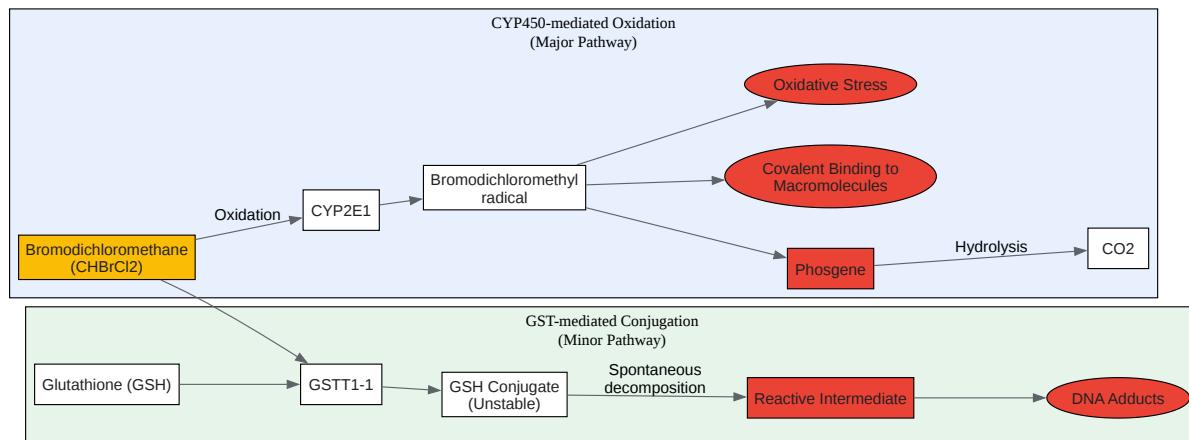
- Endpoints: Mating performance, fertility index, gestation length, litter size, pup viability, pup weight, and histopathology of reproductive organs.

## In Vitro Genotoxicity: Ames Test[12]

- Test System: *Salmonella typhimurium* strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction).
- Procedure: Bacteria are exposed to various concentrations of BDCM on a minimal glucose agar plate.
- Endpoint: The number of revertant colonies (his<sup>+</sup> revertants) is counted to assess mutagenic potential.

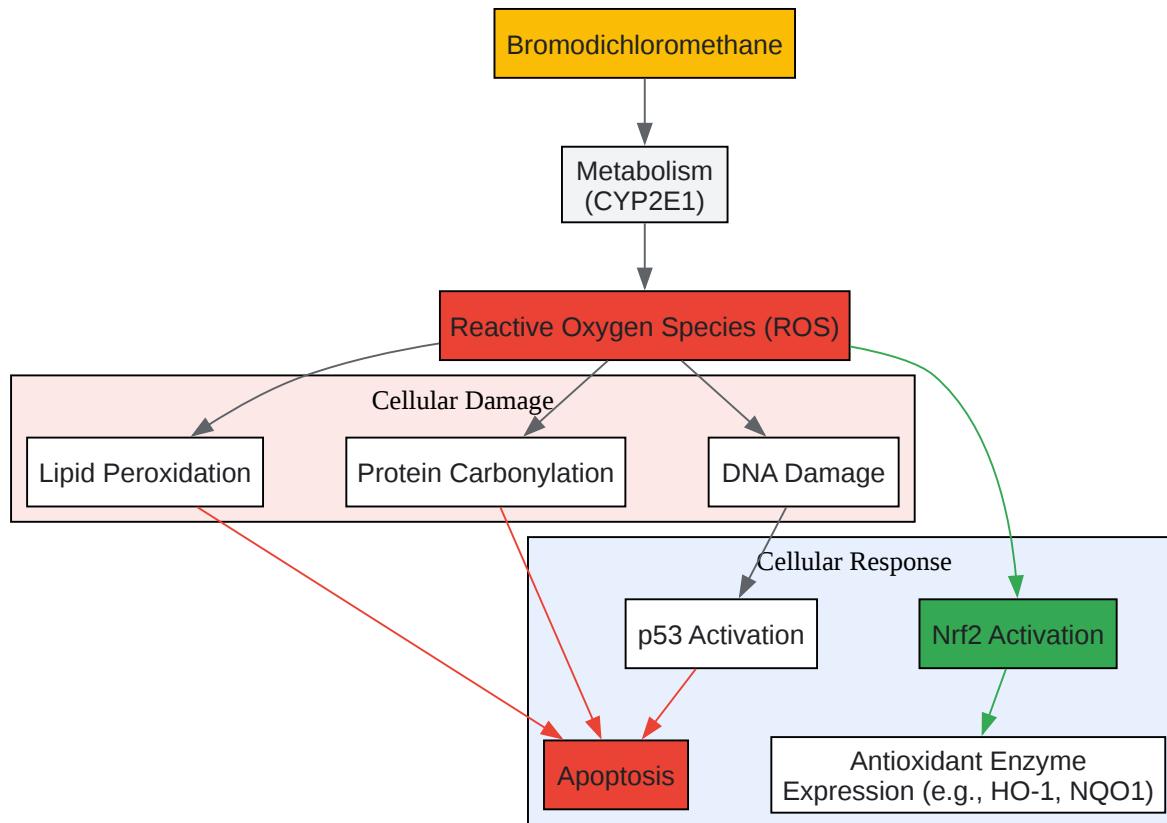
## Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key metabolic pathways, a proposed signaling pathway for BDCM-induced toxicity, and a typical experimental workflow for an in vivo toxicity study.

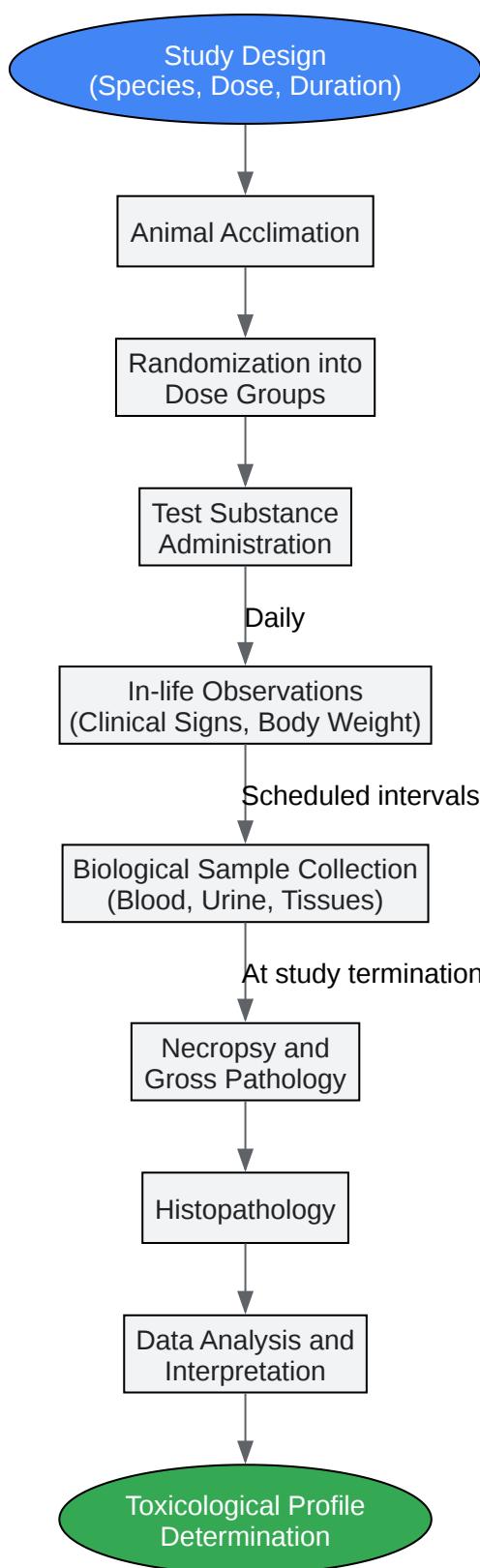


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Caption: Metabolic pathways of **bromodichloromethane**.

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Caption: Proposed signaling pathway for BDCM-induced oxidative stress.

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- To cite this document: BenchChem. [Toxicological Profile of Bromodichloromethane in Mammalian Systems: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b127517#toxicological-profile-of-bromodichloromethane-in-mammalian-systems>]

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